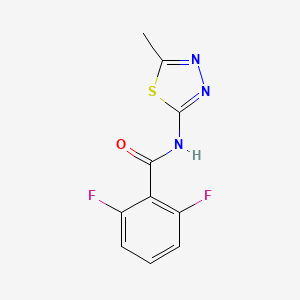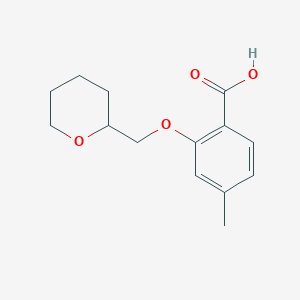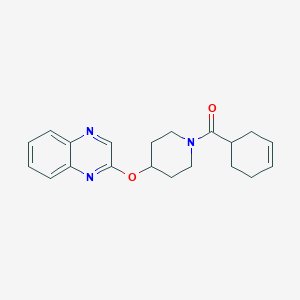
3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide, commonly known as ‘3-CH-DMPT’, is a synthetic molecule with a wide range of applications in the field of scientific research. 3-CH-DMPT has been studied extensively due to its ability to modify the behavior of cells, allowing researchers to gain insight into the underlying mechanisms of various biological processes. This article will discuss the synthesis method of 3-CH-DMPT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Crystal Structure and Herbicidal Activity
Research has demonstrated the effective herbicidal activity of related compounds. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with a similar structure, has shown promising results in this area. The crystal structure of this compound was studied, contributing to our understanding of its herbicidal effectiveness (Liu et al., 2008).
Cytotoxic Evaluation in Cancer Research
Compounds similar in structure have been investigated for their cytotoxic effects and topoisomerase II inhibitory activity, especially in cancer research. For example, specific derivatives have shown high efficacy against resistant cell lines like melanoma and glioblastoma, indicating potential applications in cancer treatment (Gomez-Monterrey et al., 2011).
Structural and Biological Studies of Metal Complexes
Studies on metal complexes of similar compounds have provided insights into their structural, spectral, and biological properties. This includes exploring their antimicrobial, antioxidant, and cytotoxic activities, which are vital for developing new therapeutic agents (Zaky et al., 2016).
Vascular Endothelial Growth Factor Receptor Inhibition
Research has also focused on the inhibition of vascular endothelial growth factor receptors, which is crucial in cancer treatment. Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, resembling the structure , have been synthesized and shown good activity in this regard (Ghorab et al., 2016).
Neurotrophic Effects and Neurogenesis
Compounds with structural similarities have demonstrated neurotrophic effects, promoting neurite sprouting and enhancing hippocampal neurogenesis. This suggests potential applications in treating neurological conditions like depression and dementia (Matsui et al., 2012).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of related thiazole derivatives have been a significant area of study. These properties are essential for the development of new antimicrobial agents and cancer therapies (Dawbaa et al., 2021).
Synthesis of Novel Derivatives and Ring Cores
Research into synthesizing new derivatives and ring cores of related compounds has been instrumental in developing new pharmaceuticals and understanding complex chemical structures (Townsend & Jackson, 2003).
Propriétés
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-17-8-9-20(28-2)18(15-17)22-21(24)19(14-16-6-4-3-5-7-16)23-10-12-29(25,26)13-11-23/h8-9,15-16,19H,3-7,10-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPWGKCDPPKLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(CC2CCCCC2)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2427433.png)
![2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2427434.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)
![2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2427439.png)
![3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2427441.png)
![1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2427444.png)
![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2427446.png)
![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)